methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
CAS No.: 956324-48-4
Cat. No.: VC7380732
Molecular Formula: C18H12ClN3O2S
Molecular Weight: 369.82
* For research use only. Not for human or veterinary use.
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate - 956324-48-4](/images/structure/VC7380732.png)
Specification
CAS No. | 956324-48-4 |
---|---|
Molecular Formula | C18H12ClN3O2S |
Molecular Weight | 369.82 |
IUPAC Name | methyl 5-(4-chlorophenyl)sulfanyl-4-cyano-1-phenylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C18H12ClN3O2S/c1-24-18(23)16-15(11-20)17(25-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-10H,1H3 |
Standard InChI Key | SGGAQWFGZSSIHE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NN(C(=C1C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name is methyl 5-(4-chlorophenyl)sulfanyl-4-cyano-1-phenylpyrazole-3-carboxylate, and its SMILES representation is COC(=O)C1=NN(C(=C1C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
. Key structural attributes include:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, providing a scaffold for diverse biological interactions .
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4-Chlorophenylsulfanyl group: Enhances lipophilicity and potential receptor binding via halogen interactions .
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Cyano group: Contributes to electronic effects and metabolic stability .
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Methyl carboxylate: Improves solubility and serves as a prodrug moiety for hydrolysis to active carboxylic acids .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₂ClN₃O₂S | |
Molecular Weight | 369.8 g/mol | |
CAS Number | 956324-48-4 | |
PubChem CID | 4555843 | |
logP (Predicted) | 4.2 |
Synthesis and Reaction Pathways
The synthesis of this compound likely involves multistep organic reactions, leveraging established pyrazole formation strategies:
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Cyclocondensation: Reaction of a β-diketone or acetylenic ketone with phenylhydrazine to form the pyrazole core . For example, 1,3-diketones react with hydrazines under acidic conditions to yield 1,3,5-trisubstituted pyrazoles .
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Sulfanylation: Introduction of the 4-chlorophenylsulfanyl group via nucleophilic aromatic substitution or thiol-ene coupling .
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Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide .
A hypothetical synthesis route is outlined below:
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Step 1: Condensation of ethyl 3-oxo-3-phenylpropanoate with 4-chlorothiophenol in the presence of iodine to form a thioether intermediate.
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Step 2: Cyclocondensation with hydrazine hydrate to yield the pyrazole ring.
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Step 3: Cyanidation at position 4 using trimethylsilyl cyanide.
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Step 4: Esterification with methanol under acidic conditions .
Physicochemical Properties
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Solubility: Low aqueous solubility (predicted <0.1 mg/mL) due to aromatic and nonpolar substituents .
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Lipophilicity: logP = 4.2, indicating high membrane permeability .
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Stability: Susceptible to hydrolysis at the ester group under alkaline conditions (t₁/₂: 6 h at pH 9) .
Applications in Drug Development
This compound’s structural features make it a candidate for:
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Kinase Inhibitors: The sulfanyl group may target ATP-binding pockets in kinases (e.g., EGFR, IC₅₀: 0.2–1.5 μM) .
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Antiprotozoal Agents: Pyrazoles with cyano groups inhibit Plasmodium falciparum (IC₅₀: 0.8 μM) .
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PET Tracers: The ¹⁸F-labeled analogue could image tumor hypoxia due to high lipophilicity and rapid clearance .
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